4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide
Overview
Description
4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as AETB and is a derivative of benzamide. In
Mechanism of Action
The mechanism of action of AETB is not fully understood. However, it is believed that AETB exerts its anticancer effects by modulating various signaling pathways involved in cell growth and survival. AETB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. AETB also activates the p38 MAPK pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
AETB has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, AETB has been shown to have anti-inflammatory and anti-oxidant effects. AETB also has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AETB in lab experiments is its high potency and selectivity towards cancer cells. AETB has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using AETB in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for AETB research. One area of research is the development of more efficient synthesis methods to improve the yield and purity of AETB. Another area of research is the optimization of AETB dosage and administration to maximize its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of AETB and its potential applications in other diseases beyond cancer.
Scientific Research Applications
AETB has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anticancer properties. AETB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. AETB achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
properties
IUPAC Name |
3-ethoxy-N-[[(2S)-oxolan-2-yl]methyl]-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-9-22-15-8-7-13(11-16(15)20-4-2)17(19)18-12-14-6-5-10-21-14/h3,7-8,11,14H,1,4-6,9-10,12H2,2H3,(H,18,19)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXZRBVQASOHA-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC2CCCO2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC[C@@H]2CCCO2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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